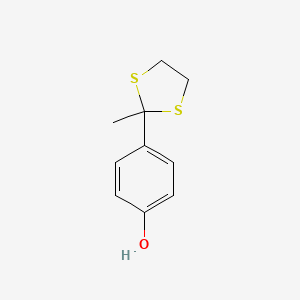

4-(2-Methyl-1,3-dithiolan-2-yl)phenol

Description

Contextual Significance of Phenolic Scaffolds in Organic Synthesis

Phenolic scaffolds are fundamental building blocks in organic synthesis, prized for their versatile reactivity and presence in a vast array of natural products and synthetic compounds. researchgate.netresearchgate.net The hydroxyl group of a phenol (B47542) can act as a nucleophile, a proton donor, and an activating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. libretexts.org This directing effect is a cornerstone of synthetic strategy, allowing for the regioselective functionalization of aromatic rings. researchgate.net Furthermore, the phenolic hydroxyl group can be readily converted into other functional groups, such as ethers and esters, expanding its synthetic utility. libretexts.org The prevalence of phenolic motifs in pharmaceuticals, agrochemicals, and polymers underscores their immense importance in modern chemistry. researchgate.net

Role and Versatility of 1,3-Dithiolane (B1216140) Moieties in Chemical Transformations

The 1,3-dithiolane moiety is a highly versatile functional group in organic synthesis, most notably utilized as a protecting group for carbonyl compounds (aldehydes and ketones). organic-chemistry.org The formation of a dithiolane from a carbonyl compound and 1,2-ethanedithiol (B43112) is a robust method for masking the electrophilic nature of the carbonyl carbon, rendering it stable to a variety of reaction conditions, including acidic and basic environments. organic-chemistry.org

Beyond its protective role, the 1,3-dithiolane group is central to the concept of "umpolung," or polarity inversion. organic-chemistry.orgwikipedia.orgyoutube.com In a typical carbonyl group, the carbon atom is electrophilic. However, when converted to a dithiolane, the proton on the carbon atom between the two sulfur atoms (the C2 position) becomes acidic. organic-chemistry.org Treatment with a strong base, such as n-butyllithium, can deprotonate this position to generate a nucleophilic carbanion. organic-chemistry.orgwikipedia.org This "masked" acyl anion can then react with various electrophiles, such as alkyl halides and other carbonyl compounds, to form new carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reversal of polarity is a powerful tool for the synthesis of complex molecules that would be challenging to prepare through conventional methods. It is important to note, however, that metallated 1,3-dithiolanes can sometimes undergo fragmentation. organic-chemistry.org

Emerging Research Landscape of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol and Related Structures

The research landscape for this compound itself is still developing, with much of the current understanding being extrapolated from studies on related dithiolane-substituted aromatic compounds. A significant area of interest lies in the potential for this compound to act as a bifunctional molecule, where both the phenolic and dithiolane moieties can be selectively manipulated.

Recent studies on related structures have highlighted the potential of dithiolane-containing molecules in medicinal chemistry. For instance, a series of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives have been synthesized and evaluated as tyrosinase inhibitors, with some compounds showing greater activity than the well-known inhibitor kojic acid. nih.gov This suggests that the 1,3-dithiolane scaffold could be a valuable component in the design of new bioactive agents. nih.gov While this study does not feature the exact title compound, it points towards a promising avenue of research for structurally similar molecules.

Overview of Key Research Areas and Challenges for the Compound

The key research areas for this compound are likely to revolve around its synthetic applications. A primary focus would be to explore its utility as a building block in multi-step syntheses. The phenolic hydroxyl group provides a handle for further functionalization, such as etherification or esterification, while the dithiolane moiety can be employed in umpolung-based carbon-carbon bond-forming reactions.

A significant challenge in the chemistry of this compound is the selective manipulation of its two functional groups. For instance, the conditions required for the deprotonation of the dithiolane (strong base) could potentially deprotonate the acidic phenolic proton as well. This would necessitate careful selection of reaction conditions and potentially the use of a protecting group for the phenol. Another challenge is the deprotection of the dithiolane to regenerate the carbonyl group, which can sometimes require harsh conditions that may not be compatible with other functional groups in the molecule. organic-chemistry.org

Future research will likely focus on developing mild and selective methods for the synthesis and transformation of this compound, thereby unlocking its full potential as a versatile synthetic intermediate.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-methyl-1,3-dithiolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPANKHZSIPRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(SCCS1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176557 | |

| Record name | Phenol, p-(2-methyl-1,3-dithiolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22068-57-1 | |

| Record name | Phenol, p-(2-methyl-1,3-dithiolan-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022068571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, p-(2-methyl-1,3-dithiolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Methyl 1,3 Dithiolan 2 Yl Phenol and Its Analogues

Approaches for the Introduction and Modification of the Phenolic Moiety

Alternative synthetic strategies focus on creating or modifying the phenolic part of the molecule after the dithiolane ring is already in place.

The phenol (B47542) ring is highly activated towards electrophilic aromatic substitution, with the hydroxyl group acting as a powerful ortho-, para-director. byjus.comlibretexts.org In the case of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, the para position is blocked, meaning that electrophilic attack will be directed to the ortho positions (C3 and C5) relative to the hydroxyl group.

Therefore, the aromatic ring of the target compound can be further functionalized. Reactions such as halogenation (e.g., with bromine in a non-polar solvent for monobromination), nitration (e.g., with dilute nitric acid), or Friedel-Crafts alkylation can introduce new substituents onto the phenolic ring. byjus.commlsu.ac.inyoutube.com This allows for the synthesis of a variety of analogues starting from the parent compound.

Modern synthetic chemistry offers powerful metal-catalyzed methods for forming and cleaving carbon-oxygen bonds, which can be applied to the synthesis of phenolic dithiolanes. rsc.org

C-O Bond Formation: A phenol can be constructed using metal-catalyzed cross-coupling reactions. For example, a precursor like 2-(4-bromophenyl)-2-methyl-1,3-dithiolane could be coupled with a hydroxide (B78521) source or a suitable alcohol under palladium or copper catalysis (e.g., Buchwald-Hartwig ether synthesis) to form the C-O bond and generate the phenolic product. rsc.org Another advanced method involves the palladium-catalyzed reaction of carbonyl compounds with carbon dioxide to form phenolic compounds, representing an innovative use of CO₂ as a C1 source. rsc.org

C-O Bond Cleavage: This strategy is most relevant to the deprotection of phenolic ethers, as mentioned in section 2.1.1. Metal catalysts can be employed for the selective cleavage of aryl ethers to yield phenols. nih.gov For example, a nickel catalyst can be used for the hydrogenolysis of the C-O bond in an aryl ether, often using a hydrogen source like isopropanol. frontiersin.org Organophotoredox catalysis has also emerged as a chemoselective method for cleaving phenolic ethers under mild conditions, offering high functional group tolerance. chemrxiv.org These deprotection methods are crucial final steps in multi-step syntheses where the phenolic hydroxyl group needs to be masked during earlier transformations.

Functionalization of the Aromatic Ring after Dithiolane Installation

Once the 1,3-dithiolane (B1216140) moiety is installed on the phenolic backbone, subsequent functionalization of the aromatic ring offers a pathway to a diverse range of analogs. The primary strategies for introducing new functional groups onto the benzene (B151609) ring are electrophilic aromatic substitution and directed ortho-metalation (DoM).

The hydroxyl group of the phenol is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. researchgate.net However, since the para position is already occupied by the dithiolane-containing substituent, electrophilic attack is primarily directed to the ortho positions. Common electrophilic substitution reactions that can be employed include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The steric bulk of the dithiolane group may influence the regioselectivity of the halogenation.

Nitration: The introduction of a nitro group can be accomplished using nitrating agents, though the conditions must be carefully controlled to avoid oxidation of the sulfur atoms in the dithiolane ring.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups onto the aromatic ring. Lewis acid catalysts are typically required, and their compatibility with the dithiolane functionality must be considered. organic-chemistry.org

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. tandfonline.comwikipedia.orgorganic-chemistry.orgbaranlab.orguwindsor.ca In the context of this compound, the hydroxyl group can act as a directed metalation group (DMG). The process involves the deprotonation of the phenolic proton with a strong base, followed by the coordination of an organolithium reagent (like n-butyllithium) to the resulting phenoxide. This directs the deprotonation of one of the ortho positions, creating a lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. The general principle involves the interaction of the Lewis acidic lithium with the Lewis basic heteroatom of the DMG. wikipedia.org

The choice between electrophilic aromatic substitution and DoM depends on the desired substituent and the required level of regiocontrol. DoM generally offers higher regioselectivity for ortho-substitution.

Regioselective and Stereoselective Synthesis of this compound

The synthesis of this compound itself is inherently regioselective, starting from 4-hydroxyacetophenone. The key challenge in this area lies in achieving stereoselectivity when a chiral center is present, which is not the case for the title compound but is relevant for its analogs.

For analogs of this compound that possess a stereocenter, for instance at the C4 position of the dithiolane ring, asymmetric synthesis becomes a critical consideration. The development of chiral auxiliaries is a common strategy to control the stereochemical outcome of a reaction. mdpi.comunblog.fr These are stereogenic groups temporarily incorporated into the molecule to bias the formation of one stereoisomer over another. Sulfur-containing chiral auxiliaries, derived from amino acids, have shown considerable promise in asymmetric synthesis. wikipedia.org

Another approach to obtaining enantiomerically pure dithiolane derivatives is through chiral resolution of a racemic mixture. nih.gov This can be achieved using techniques like enantioselective high-performance liquid chromatography (HPLC).

The regioselective synthesis of substituted phenols, in general, can be a challenge due to the strong activating nature of the hydroxyl group, which can lead to mixtures of ortho and para isomers in electrophilic substitution reactions. researchgate.net However, for the synthesis of the title compound, the starting material, 4-hydroxyacetophenone, ensures the correct regiochemistry.

Comparative Analysis of Synthetic Routes: Yields, Efficiency, and Green Chemistry Considerations

The primary synthetic route to this compound involves the thioacetalization of 4-hydroxyacetophenone with 1,2-ethanedithiol (B43112). The efficiency of this reaction is highly dependent on the choice of catalyst and reaction conditions.

A variety of catalysts can be employed for the formation of 1,3-dithiolanes from ketones. organic-chemistry.org These include Brønsted acids and Lewis acids. The selection of the catalyst can significantly impact the reaction yield and time. For instance, some methods report high yields and chemoselectivity under mild conditions.

Data Table: Comparison of Catalysts for Dithiolane Synthesis (General)

| Catalyst System | Substrate Scope | Conditions | Yields | Green Chemistry Aspects |

| Iodine | Aldehydes & Ketones | Mild | Good to Excellent | Relatively benign catalyst, but use of organic solvents is common. |

| Yttrium Triflate | Aldehydes & Ketones | Mild, Catalytic | High | Recyclable catalyst, can be used in smaller quantities. |

| Tungstophosphoric Acid | Aldehydes & Ketones | Solvent-free | Excellent | Solvent-free conditions are highly desirable from a green chemistry perspective. |

| Perchloric Acid on Silica (B1680970) Gel | Aldehydes & Ketones | Solvent-free, Room Temp | Excellent | Reusable catalyst, mild conditions. |

From a green chemistry perspective, the ideal synthesis would utilize a non-toxic, recyclable catalyst, operate under solvent-free or in a benign solvent (like water), and have high atom economy and energy efficiency. researchgate.net The use of catalysts like tungstophosphoric acid or perchloric acid on silica gel under solvent-free conditions represents a move towards greener synthetic protocols for dithiolane formation. organic-chemistry.org The efficiency of these greener methods is often comparable or even superior to traditional methods that use harsher reagents and solvents.

Chemical Reactivity and Mechanistic Investigations of 4 2 Methyl 1,3 Dithiolan 2 Yl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for various chemical reactions, including oxidation, derivatization, and acid-base chemistry.

Phenols are susceptible to oxidation to form quinones, and this reactivity is a cornerstone of their chemical profile. The oxidation of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol can be achieved using various oxidizing agents, leading primarily to the formation of ortho- and para-quinone derivatives. The regioselectivity of the oxidation is highly dependent on the reagent used. nih.gov

Enzymatic oxidation, for instance by tyrosinase, is a well-established method for converting phenols to o-quinones. mdpi.comnih.gov Tyrosinase, a copper-containing enzyme, catalyzes the hydroxylation of phenols to catechols, which are then further oxidized to o-quinones. nih.govnih.gov This process is initiated by the binding of the phenol (B47542) to the enzyme's active site, followed by an electrophilic monooxygenation of the aromatic ring. mdpi.comyoutube.com

Chemical oxidants also provide pathways to quinone derivatives. Hypervalent iodine reagents have emerged as particularly useful for the regioselective oxidation of phenols. For instance, o-iodoxybenzoic acid (IBX) is known to oxidize phenols to o-quinones, often with high regioselectivity. nih.govnih.gov The reaction likely proceeds through the formation of an I(V) intermediate, which delivers an oxygen atom to the most nucleophilic and least sterically hindered ortho position of the phenol. nih.gov In contrast, reagents like bis(trifluoroacetoxy)iodobenzene (BTI) can favor the formation of p-quinones where structurally possible. nih.gov Other strong oxidizing agents, such as dichromate, can also be employed for the oxidation of phenols to 1,4-quinones. pearson.com

The presence of the 1,3-dithiolane (B1216140) group, being relatively stable to many oxidizing conditions, is expected to remain intact during these transformations, yielding the corresponding quinone with the dithiolane moiety.

Table 1: Selected Reagents for the Oxidation of Phenols to Quinones

| Oxidizing Agent | Predominant Product | Reference |

| Tyrosinase | o-Quinone | mdpi.comnih.gov |

| o-Iodoxybenzoic acid (IBX) | o-Quinone | nih.govnih.gov |

| Bis(trifluoroacetoxy)iodobenzene (BTI) | p-Quinone (if sterically accessible) | nih.gov |

| Fremy's Salt [(KSO₃)₂NO] | Mixture of o- and p-quinones | nih.gov |

| Salcomine/[O₂] | p-Quinone | researchgate.net |

The phenolic hydroxyl group of this compound can be readily derivatized through etherification and esterification reactions. These transformations are fundamental in synthetic chemistry for protecting the hydroxyl group or for modifying the molecule's properties.

Etherification: The formation of an ether from the phenolic hydroxyl group can be accomplished through several methods, with the Williamson ether synthesis being a classic and high-yielding approach. wikipedia.org This reaction involves the deprotonation of the phenol with a strong base, such as sodium hydride or a hydroxide (B78521), to form the more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the corresponding aryl ether. wikipedia.org Given the stability of the dithiolane ring under basic conditions, this method is suitable for the etherification of this compound. Alternative methods for phenol etherification include acid-catalyzed condensation with alcohols, though this can be less efficient. wikipedia.orggoogle.com

Esterification: Phenols generally react slowly with carboxylic acids, so more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides are typically used for esterification. libretexts.org The reaction of this compound with an acyl chloride (e.g., ethanoyl chloride) would yield the corresponding phenyl ester and hydrogen chloride. libretexts.org To increase the reaction rate, especially with less reactive acyl chlorides like benzoyl chloride, the phenol can first be converted to its more reactive sodium phenoxide salt by treatment with sodium hydroxide. libretexts.org Similarly, acid anhydrides can be used, often with gentle heating, to form the ester. libretexts.org Strong acid catalysts can also facilitate the direct esterification of phenols with carboxylic acids or anhydrides. google.com

Conjugation: In a biological or biochemical context, the phenolic hydroxyl group is a site for conjugation reactions. A key example is sulfation, a phase II biotransformation process. This can be achieved chemoenzymatically using sulfotransferases or chemically with sulfating agents like sulfur trioxide-pyridine complex. nih.gov

Phenols are weakly acidic due to the resonance stabilization of the resulting phenoxide ion. The pKa of phenol in water is approximately 10.0. ucla.edu The acidity of substituted phenols is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa). ucla.edu

The 2-methyl-1,3-dithiolane-2-yl group at the para position of the phenol is generally considered to be a weakly electron-donating or weakly electron-withdrawing group. Its effect on the pKa of the phenolic proton would be modest. For comparison, the pKa of 4-methylphenol (p-cresol) is 10.14. nih.gov Given the electronic nature of the dithiolane substituent, the pKa of this compound is expected to be in a similar range, close to that of unsubstituted phenol.

The formation of the phenolate (B1203915) ion is readily achieved by treating the phenol with a base, such as an alkali metal hydroxide or alkoxide. The resulting phenoxide is a potent nucleophile and a key intermediate in derivatization reactions like etherification.

Table 2: Approximate pKa Values of Selected Phenols in Water

| Compound | pKa | Reference |

| Phenol | 10.0 | ucla.edu |

| 4-Methylphenol | 10.14 | nih.gov |

| 4-Nitrophenol | 7.2 | ucla.edu |

| 4-Fluorophenol | 9.9 | ucla.edu |

| This compound | ~10 | Inferred |

Transformations Involving the 1,3-Dithiolane Ring System

The 1,3-dithiolane ring serves as a protective group for the carbonyl functionality from which it is derived. Its removal (deprotection) or its use in polarity reversal (umpolung) are significant synthetic transformations.

Dethioacetalization, the cleavage of the 1,3-dithiolane ring to regenerate the parent carbonyl compound, is a crucial step in synthetic sequences where the dithiolane has been used as a protecting group. Due to the stability of thioacetals, this process often requires specific reagents that can facilitate the cleavage of the C-S bonds. organic-chemistry.org

The mechanisms for deprotection generally involve enhancing the leaving group ability of the sulfur atoms. This can be achieved in several ways:

Coordination to a Soft Metal Ion: Sulfur, being a soft nucleophile, has a high affinity for soft metal ions like Hg(II), Ag(I), and Cu(II). bham.ac.ukstackexchange.com Reagents such as mercury(II) chloride or mercury(II) nitrate (B79036) are highly effective. nih.gov The mechanism likely involves the formation of a complex between the dithiolane and the metal ion, which facilitates the hydrolytic cleavage to release the carbonyl compound. stackexchange.comnih.gov

Oxidative Cleavage: Oxidation of the sulfur atoms to sulfoxides or sulfones makes the dithiolane ring more susceptible to hydrolysis. A variety of oxidizing agents can be used, including o-iodoxybenzoic acid (IBX), hydrogen peroxide with an iodine catalyst, and Selectfluor™. organic-chemistry.org

Alkylation: Alkylating agents such as methyl iodide can react with the sulfur atoms to form sulfonium (B1226848) salts, which are excellent leaving groups and facilitate hydrolysis. bham.ac.uk

A wide array of reagents have been developed for this transformation, each with its own advantages regarding mildness, selectivity, and reaction conditions.

Table 3: Selected Reagents for the Deprotection of 1,3-Dithiolanes

| Reagent/System | Conditions | Reference |

| HgCl₂/CaCO₃ | Aqueous acetonitrile | stackexchange.com |

| Hg(NO₃)₂·3H₂O | Solid state, grinding | nih.gov |

| I₂/H₂O₂/SDS | Aqueous micellar | organic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) | DMSO or water | organic-chemistry.org |

| Selectfluor™ | Acetonitrile/water | organic-chemistry.org |

| TMSCl/NaI | Acetonitrile | researchgate.net |

The concept of "umpolung," or polarity inversion, allows a functional group to exhibit reactivity opposite to its normal polarity. wikipedia.org In the context of the dithiolane moiety, which is derived from an electrophilic carbonyl carbon, umpolung transforms this carbon into a nucleophilic acyl anion equivalent. wikipedia.orgacs.org

This transformation is most famously achieved with the related 1,3-dithianes in the Corey-Seebach reaction. acs.orgorganic-chemistry.org The process involves the deprotonation of the C-2 proton of the dithiane ring using a strong base, typically n-butyllithium (n-BuLi), to form a 2-lithio-1,3-dithiane. organic-chemistry.org This carbanion is stabilized by the adjacent sulfur atoms and acts as a potent nucleophile, reacting with various electrophiles such as alkyl halides, epoxides, and other carbonyl compounds. bham.ac.ukorganic-chemistry.org

However, the umpolung reactivity of 1,3-dithiolanes is less straightforward than that of 1,3-dithianes. While 2-lithio-1,3-dithiolanes can be formed, they are known to be less stable and can undergo fragmentation, disproportionating to ethene and a dithiocarboxylate. organic-chemistry.org This instability limits their general utility as acyl anion equivalents compared to their six-membered ring counterparts. Therefore, while the C-2 proton of the dithiolane ring in this compound is acidic and can be removed by a strong base, the resulting carbanion's subsequent reactivity is prone to fragmentation pathways, making its application in umpolung reactions more challenging.

Ring-Opening and Rearrangement Reactions

The 1,3-dithiolane ring system, while a robust protecting group for carbonyl compounds, can undergo specific ring-opening and rearrangement reactions under certain conditions. For this compound, these reactions primarily involve the cleavage of the carbon-sulfur bonds of the dithiolane ring.

One of the most notable reactions is the base-mediated fragmentation of 2-substituted-1,3-dithiolanes. nih.gov Deprotonation at the C2 position, facilitated by a strong base, can lead to the fragmentation of the ring to generate a dithiocarboxylate anion and ethylene (B1197577) gas. nih.gov In the case of this compound, the presence of the electron-donating phenolic hydroxyl group would influence the electron density of the aromatic ring and, consequently, the acidity of the C2 proton. However, under sufficiently strong basic conditions, such as with lithium diisopropylamide (LDA) or n-butyllithium, this fragmentation is a plausible pathway. The resulting dithiocarboxylate can then be trapped by various electrophiles.

Another potential ring-opening pathway involves reductive cleavage using agents like Raney nickel. This reaction, commonly used for the desulfurization of thioacetals, would lead to the reduction of the dithiolane moiety back to a hydrocarbon. In this specific molecule, this would result in the formation of 4-ethylphenol.

Rearrangement reactions of the 1,3-dithiolane ring itself are less common without the involvement of external reagents. However, under photolytic conditions or in the presence of specific transition metal catalysts, rearrangements involving the sulfur atoms and the carbon backbone could potentially be induced, though such reactivity is not widely documented for this specific substitution pattern.

Influence of Methyl Substitution on Dithiolane Ring Stability and Reactivity

The presence of a methyl group at the C2 position of the dithiolane ring in this compound has a discernible impact on both the stability and reactivity of the heterocyclic ring compared to its non-methylated counterpart.

Steric Effects:

The methyl group introduces steric hindrance around the C2 carbon. This steric bulk can influence the rate of reactions that involve nucleophilic or electrophilic attack at this position. For instance, in the context of deprotection (hydrolysis) back to the parent ketone, the methyl group may slightly hinder the approach of water or other nucleophiles to the C2 carbon, potentially slowing down the reaction rate compared to the unsubstituted 2-aryl-1,3-dithiolane. A similar steric effect could be observed in the base-mediated fragmentation, where the approach of the base to the C2 proton might be marginally impeded.

Electronic Effects:

The methyl group is weakly electron-donating through an inductive effect. This can influence the stability of any charged intermediates formed during a reaction. For example, if a carbocation were to form at the C2 position during a hypothetical reaction, the electron-donating nature of the methyl group would help to stabilize this positive charge. Conversely, it would slightly destabilize an adjacent carbanion.

The table below summarizes the potential influence of the methyl group on key reactivity parameters.

| Parameter | Influence of Methyl Group | Rationale |

| Rate of Hydrolysis | Potentially Decreased | Steric hindrance at C2 impeding nucleophilic attack. |

| Rate of Deprotonation | Potentially Decreased | Steric hindrance to the approaching base. |

| Stability of C2 Cation | Increased | Inductive electron-donating effect of the methyl group. |

| Stability of C2 Anion | Decreased | Inductive electron-donating effect of the methyl group. |

It is important to note that while these effects are based on established chemical principles, their magnitude in this compound would need to be quantified through specific experimental studies.

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Studies

To rigorously elucidate the mechanisms of reactions involving this compound, kinetic and isotopic labeling studies are indispensable tools. researchgate.netresearchgate.net While specific studies on this compound are not prevalent in the literature, the application of these methods can be discussed in the context of its potential reactions.

Kinetic Studies:

Kinetic studies involve measuring the rate of a reaction under varying conditions of concentration, temperature, and catalysts. For a reaction such as the acid-catalyzed hydrolysis of the dithiolane ring, a kinetic study could reveal the order of the reaction with respect to the substrate, acid, and water. This information would help to distinguish between different possible mechanisms, such as an A1 (unimolecular) or A2 (bimolecular) type mechanism.

For instance, if the reaction rate is found to be dependent on the concentration of both the dithiolane and the acid, it would suggest a mechanism where the protonation of a sulfur atom is a pre-equilibrium step, followed by the rate-determining attack of a water molecule.

Isotopic Studies:

Isotopic labeling provides a powerful means to trace the path of atoms throughout a chemical reaction. researchgate.netnih.gov For this compound, several isotopic labeling strategies could be employed to probe reaction mechanisms.

Deuterium (B1214612) Labeling: To investigate the mechanism of base-mediated fragmentation, the dithiolane could be synthesized with deuterium atoms at the C4 and C5 positions of the dithiolane ring. Analysis of the ethylene gas produced during the reaction would confirm whether it originates from these positions.

Carbon-13 Labeling: Synthesizing the molecule with a ¹³C label at the C2 position of the dithiolane ring would allow for the tracking of this carbon atom in fragmentation or rearrangement reactions using ¹³C NMR spectroscopy or mass spectrometry. researchgate.netchemrxiv.org For example, in a base-mediated fragmentation, the resulting dithiocarboxylate would be expected to retain the ¹³C label.

Solvent Isotope Effects: Conducting a reaction, such as hydrolysis, in deuterated water (D₂O) instead of H₂O and observing a change in the reaction rate (a kinetic isotope effect) can provide insight into the role of the solvent in the rate-determining step. A significant solvent isotope effect would suggest that a proton transfer from the solvent is involved in this step.

The table below outlines potential isotopic labeling experiments and the mechanistic insights they could provide.

| Isotopic Labeling Experiment | Labeled Position | Potential Reaction Studied | Mechanistic Insight |

| Deuterium Labeling | C4 and C5 of dithiolane ring | Base-mediated fragmentation | Confirms the origin of the eliminated ethylene. |

| Carbon-13 Labeling | C2 of dithiolane ring | Base-mediated fragmentation | Tracks the fate of the C2 carbon in the product. |

| Solvent Isotope Effect (D₂O) | Solvent | Acid-catalyzed hydrolysis | Elucidates the role of water in the rate-determining step. |

Through the combined application of these kinetic and isotopic methods, a detailed and unambiguous understanding of the reaction mechanisms of this compound can be achieved.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon framework and the relative placement of protons.

High-Resolution ¹H NMR Analysis for Proton Environments

High-resolution ¹H NMR spectroscopy for 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the phenol (B47542) ring typically appear as two distinct doublets due to their coupling with each other. The protons of the dithiolane ring exhibit a singlet, while the methyl protons also produce a singlet. The phenolic hydroxyl proton usually appears as a broad singlet, and its chemical shift can vary depending on concentration and temperature.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aromatic (ortho to -OH) | ~6.80 | Doublet |

| Aromatic (meta to -OH) | ~7.35 | Doublet |

| Dithiolane (-S-CH₂-CH₂-S-) | ~3.40 | Singlet |

| Methyl (-CH₃) | ~1.90 | Singlet |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides critical information about the carbon backbone of this compound. The spectrum displays signals for each unique carbon atom, including those in the phenol ring, the dithiolane ring, the methyl group, and the quaternary carbon of the dithiolane. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbon atom bonded to the hydroxyl group (C-OH) is significantly deshielded and appears at a higher chemical shift.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| Quaternary Dithiolane (C-S) | ~55.0 |

| Dithiolane (-S-CH₂-CH₂-S-) | ~40.0 |

| Methyl (-CH₃) | ~30.0 |

| Aromatic (C-OH) | ~155.0 |

| Aromatic (CH ortho to -OH) | ~115.0 |

| Aromatic (CH meta to -OH) | ~128.0 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While specific experimental 2D NMR data for this compound is not widely published, the expected correlations can be predicted based on its structure.

COSY (Correlation Spectroscopy): A COSY spectrum would primarily show correlations between the coupled aromatic protons on the phenol ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, such as the aromatic protons to their respective aromatic carbons and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Key expected correlations would include the methyl protons showing a correlation to the quaternary carbon of the dithiolane ring and the adjacent aromatic carbon. The aromatic protons would show correlations to neighboring carbons within the ring, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. A NOESY spectrum could show correlations between the methyl protons and the protons of the dithiolane ring, as well as with the nearby aromatic protons, providing further conformational details.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₀H₁₂OS₂. A common fragmentation pattern would involve the loss of the methyl group or cleavage of the dithiolane ring, leading to characteristic fragment ions.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (Mass/Charge) | Description |

|---|---|---|

| [M]⁺ | 212 | Molecular Ion |

| [M-CH₃]⁺ | 197 | Loss of a methyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the high-frequency region is indicative of the O-H stretching of the phenolic hydroxyl group. The C-H stretching of the aromatic and aliphatic portions of the molecule would appear in their respective typical regions. The C-S stretching of the dithiolane ring would be found in the fingerprint region.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Phenolic O-H | ~3400-3200 | Broad, stretching |

| Aromatic C-H | ~3100-3000 | Stretching |

| Aliphatic C-H | ~2950-2850 | Stretching |

| Aromatic C=C | ~1600-1450 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the phenol ring. The presence of the hydroxyl group and the sulfur-containing dithiolane ring as substituents on the benzene (B151609) ring will influence the wavelength of maximum absorption (λmax). Typically, phenols exhibit absorptions around 270-280 nm due to π → π* transitions of the aromatic system. The dithiolane group may cause a slight shift in this absorption.

Table 5: Expected UV-Vis Spectroscopy Data for this compound

| Transition | Expected λmax (nm) | Chromophore |

|---|

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

As of the current literature review, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its solid-state molecular architecture, including unit cell parameters, space group, and precise bond lengths and angles, are not available.

While crystallographic data for structurally related compounds exist, such as for derivatives of 1,3-dioxolane (B20135) and other substituted phenols, direct extrapolation of these findings to this compound would be speculative. The unique combination of the phenol group, the dithiolane ring, and the methyl group at the C2 position will influence the crystal packing and intermolecular interactions in a manner that can only be precisely determined through experimental X-ray analysis.

Theoretical modeling and computational chemistry could offer predictions regarding the molecule's preferred conformation and potential intermolecular hydrogen bonding involving the phenolic hydroxyl group. However, without experimental crystallographic data, these models remain unverified. The acquisition of such data would be a valuable contribution to the structural chemistry of this compound, providing definitive insights into its three-dimensional structure and packing in the solid state.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the structural and electronic properties of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Stability

While specific DFT data for this compound is not extensively published, studies on analogous phenol (B47542) and thiophenol derivatives provide a framework for understanding its characteristics. digitellinc.com For instance, calculations on phenol analogues help in understanding the influence of substituents on the O-H bond dissociation energies and ionization potentials. digitellinc.com In similar sulfur-containing heterocyclic compounds, DFT calculations have been used to analyze structural and electronic properties, indicating that compounds with these moieties are generally stable. mdpi.com The stability of related complexes is often evaluated through analysis of intramolecular interactions and electron delocalization, which can be estimated using NBO analysis. semanticscholar.org

Illustrative Data from DFT Studies on Analogous Phenolic Compounds:

| Property | Typical Calculated Value (Phenol Analogues) | Significance |

| O-H Bond Dissociation Enthalpy (BDE) | ~85-90 kcal/mol | Indicates the ease of hydrogen atom donation, relevant to antioxidant activity. |

| Ionization Potential (IP) | ~185-200 kcal/mol | Relates to the ability to donate an electron. |

| Dipole Moment | ~1.5-3.0 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are representative and are based on general findings for phenolic compounds, not specifically for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For compounds containing phenol and dithiolane rings, the HOMO is typically localized on the electron-rich phenol ring, making it the primary site for electrophilic attack. The LUMO, conversely, indicates the most probable site for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity. In related phenolic compounds, the HOMO and LUMO energies are calculated to predict their radical scavenging activities. digitellinc.comnih.gov For instance, the values of EHOMO for certain phenolic derivatives were found to be closer to zero, indicating better scavenging activities. nih.gov

Table of FMO Properties for a Model Phenolic Compound:

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.5 to -6.5 | Highest energy electrons, susceptible to electrophilic attack. |

| LUMO | -0.5 to -1.5 | Lowest energy empty orbital, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 4.0 to 6.0 eV | A larger gap implies greater kinetic stability. |

Note: This table presents typical FMO data for a simple phenol derivative as an illustrative example.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding delocalization of electron density and intramolecular interactions, such as hyperconjugation and hydrogen bonding. orientjchem.org In molecules like this compound, NBO analysis can elucidate the interactions between the lone pairs of the sulfur and oxygen atoms with the aromatic ring.

Reaction Mechanism Simulations and Transition State Analysis

Computational simulations of reaction mechanisms provide detailed pathways and energy profiles for chemical reactions. For a molecule like this compound, this could involve simulating its synthesis or its reactions with other species. For example, the formation of 1,3-dithiolanes from aldehydes or ketones with 1,2-ethanedithiol (B43112) is a common reaction that can be studied computationally. wikipedia.orgorganic-chemistry.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C), which can then be compared with experimental data for structure verification. DFT methods are commonly employed for this purpose. For instance, in the characterization of new 2-thioxo-1,3-dithiol-carboxamides, DFT calculations at the B3LYP/6-31G(d,p) level were used alongside experimental ¹H and ¹³C NMR spectroscopy to confirm the structures. mdpi.com This integrated approach of computational prediction and experimental validation is a powerful strategy in modern chemical research.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein's active site.

Derivatives of 1,3-dithiolane (B1216140) have been the subject of molecular docking studies to investigate their potential as therapeutic agents. For example, (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives have been studied as tyrosinase inhibitors, with docking studies suggesting that their binding affinities are related to their inhibitory activities. nih.gov In these studies, a derivative with a 2,4-dihydroxyphenyl moiety, structurally related to the phenol group in the title compound, showed significant inhibitory effects. nih.gov Similarly, other 1,3-dithiane (B146892) derivatives have been docked into the active site of DNA gyrase, showing good affinity. researchgate.net These studies highlight the potential of the 1,3-dithiolane scaffold in designing molecules that can interact effectively with biological targets. nih.gov

Illustrative Molecular Docking Results for a Dithiolane Derivative with a Protein Target:

| Parameter | Value | Interpretation |

| Docking Score (kcal/mol) | -7.0 to -9.0 | A more negative score indicates a stronger predicted binding affinity. |

| Interacting Residues | Amino acids (e.g., His, Ser, Tyr) | Identifies key amino acids in the protein's active site involved in binding. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking | Describes the nature of the forces stabilizing the ligand-protein complex. |

Note: This table provides a general example of the type of data obtained from molecular docking studies on related compounds.

Conformational Analysis and Energy Landscapes

Computational and theoretical investigations into the conformational analysis and energy landscapes of "this compound" are essential for understanding its three-dimensional structure and flexibility. This knowledge is crucial as the spatial arrangement of the dithiolane and phenol rings can influence the molecule's physical, chemical, and biological properties. However, a detailed review of the scientific literature reveals a significant gap in this area, with no specific studies published on the conformational preferences, rotational barriers, or energy landscapes of this particular compound.

General principles of conformational analysis of related structures can provide some theoretical insights. The 1,3-dithiolane ring is known to be a flexible five-membered heterocyclic system. acs.org Unlike the more rigid six-membered rings, five-membered rings often adopt a continuous range of conformations, typically described as envelope and twist forms, which rapidly interconvert. The presence of a bulky substituent at the 2-position, such as the p-hydroxyphenyl group in this case, is expected to have a significant influence on the conformational equilibrium of the dithiolane ring. acs.org

Furthermore, rotation around the single bond connecting the dithiolane ring to the phenol ring introduces additional conformational possibilities. The orientation of the phenol ring relative to the dithiolane moiety would be governed by steric and electronic effects. It is plausible that conformers minimizing steric hindrance between the methyl group on the dithiolane ring and the ortho-hydrogens of the phenol ring would be energetically favored.

To provide a quantitative understanding, detailed computational studies, likely employing Density Functional Theory (DFT), would be required. Such studies would involve mapping the potential energy surface of the molecule by systematically rotating key dihedral angles, such as those defining the orientation of the phenol ring and the puckering of the dithiolane ring. From this, the structures of stable conformers (energy minima) and the transition states connecting them (saddle points) could be determined. This would allow for the calculation of relative energies of the conformers and the energy barriers for their interconversion.

In the absence of specific research on "this compound," the following tables represent a hypothetical and generalized data structure that would be expected from such a computational study. The values presented are for illustrative purposes only and are not based on experimental or calculated data for the actual molecule.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-S-C-S) (°) | Dihedral Angle (S-C-C-Aryl) (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 45 (Twist) | 90 | 0.00 |

| B | -45 (Twist) | 90 | 0.15 |

| C | 0 (Envelope) | 30 | 1.20 |

| D | 0 (Envelope) | 150 | 1.25 |

Note: The dihedral angles and relative energies are hypothetical and serve to illustrate the type of data that would be generated from a conformational analysis.

Table 2: Hypothetical Rotational Energy Barriers for this compound

| Transition State | Conformer A → Conformer B | Conformer A → Conformer C |

| Energy Barrier (kcal/mol) | 0.5 | 2.5 |

Note: The energy barriers are hypothetical and represent the energy required for interconversion between different conformational states.

A definitive and scientifically accurate description of the conformational analysis and energy landscape of "this compound" awaits dedicated computational and/or experimental (e.g., X-ray crystallography, NMR spectroscopy) studies.

Applications in Advanced Organic Synthesis

4-(2-Methyl-1,3-dithiolan-2-yl)phenol as a Key Building Block for Complex Molecules

The structure of this compound is inherently designed for versatility. It originates from 4-hydroxyacetophenone, where the reactive ketone functionality is masked as a 1,3-dithiolane (B1216140). This protection is crucial, as it leaves the phenolic hydroxyl group and the aromatic ring as primary sites for chemical modification, while the latent carbonyl group is reserved for later transformations.

This strategy of masking a functional group is a cornerstone of multistep natural product synthesis. asianpubs.orguwindsor.ca The dithiolane moiety allows chemists to perform a variety of reactions on the phenol (B47542) ring—such as etherifications, esterifications, or electrophilic substitutions—without interference from the otherwise reactive acetyl group. Once the desired modifications on the phenolic portion are complete, the dithiolane can be cleaved to regenerate the ketone, unveiling a new reactive center for further elaboration of the molecular framework. This sequential approach is fundamental to building complex molecules in a controlled and predictable manner.

Development of New Protecting Group Strategies Utilizing the 1,3-Dithiolane Moiety

The 1,3-dithiolane group is a highly effective protecting group for carbonyl compounds like aldehydes and ketones. asianpubs.orgresearchgate.net Its formation from a ketone (in this case, the acetyl group of 4-hydroxyacetophenone) and 1,2-ethanedithiol (B43112) is typically catalyzed by Brønsted or Lewis acids. organic-chemistry.orgchemicalbook.com

A key advantage of the 1,3-dithiolane group is its remarkable stability across a wide range of reaction conditions. It is robust and unreactive towards both acidic and basic reagents, as well as many nucleophiles and reducing agents. asianpubs.orgorganic-chemistry.orgchemicalbook.com This stability is critical in the context of this compound, as it allows for extensive chemical manipulation of the phenol ring. For example, the phenolic hydroxyl can be deprotonated with a base to form a phenoxide for subsequent alkylation or acylation, all while the dithiolane-protected ketone remains intact. ucalgary.caresearchgate.net

Deprotection, or the removal of the dithiolane to restore the original carbonyl, often requires specific reagents that are frequently based on heavy metal salts (like mercury(II) salts), alkylating agents, or oxidative hydrolysis. asianpubs.orgnih.gov This orthogonality—the ability to selectively remove one protecting group without affecting others—is a vital principle in the synthesis of complex molecules. uwindsor.ca

Exploitation of Acyl Anion Equivalents in Carbon-Carbon Bond Forming Reactions

The concept of "umpolung," or polarity inversion, is a powerful strategy in organic synthesis, and 1,3-dithianes are classic examples of its application. researchgate.netyoutube.com In a typical carbonyl group, the carbon atom is electrophilic (positively polarized). However, when an aldehyde is converted to its 1,3-dithiane (B146892) derivative, the proton at the C2 position becomes acidic (pKa ≈ 31) and can be removed by a strong base like n-butyllithium (n-BuLi). youtube.com This generates a nucleophilic carbanion, which is an "acyl anion equivalent." acs.orglibretexts.org This nucleophile can then react with various electrophiles (e.g., alkyl halides, epoxides) to form new carbon-carbon bonds. youtube.comorganic-chemistry.org

While 1,3-dithianes are archetypal for this reactivity, the closely related 1,3-dithiolanes can behave differently. Upon deprotonation, 2-substituted 1,3-dithiolanes can be unstable and undergo ring fragmentation rather than acting as stable carbanionic species. wikipedia.orgutk.edunih.gov

In the specific case of this compound, the dithiolane protects a ketone, not an aldehyde, and there is no acidic proton at the C2 position. Therefore, it does not directly serve as a traditional acyl anion equivalent for C-C bond formation at that position. Instead, its role is to mask the electrophilic ketone. This protection allows for nucleophilic or electrophilic reactions to be directed elsewhere in the molecule, such as at the phenol ring, effectively channeling the synthetic pathway. The "exploitation" in this context refers to using the masked carbonyl to enable transformations that would otherwise be incompatible with a free ketone.

Divergent Synthesis Strategies through Phenolic Functionalization

The phenolic moiety of this compound is a gateway for divergent synthesis, a strategy that allows for the creation of a wide array of structurally related compounds from a single, common intermediate. nih.govacs.org The hydroxyl group and the activated aromatic ring offer multiple points for functionalization.

O-Alkylation and O-Acylation: The acidic proton of the phenolic hydroxyl group can be easily removed by a base to form a highly nucleophilic phenoxide ion. This ion can readily react with alkylating agents (like alkyl halides) to form ethers or with acylating agents (like acyl chlorides or anhydrides) to produce esters. rsc.orgtandfonline.comtandfonline.comlew.rotandfonline.com This provides a straightforward route to a diverse library of derivatives with varying steric and electronic properties.

Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating group that directs electrophilic substitution to the ortho and para positions of the aromatic ring. byjus.combritannica.comucalgary.ca Since the para position is already occupied, electrophiles will be directed to the two ortho positions (adjacent to the hydroxyl group). Reactions such as halogenation, nitration, and Friedel-Crafts reactions can be performed, often under milder conditions than those required for less activated aromatic rings, to introduce additional functional groups onto the benzene (B151609) ring. libretexts.orgchemistrysteps.comyoutube.com

By combining these phenolic functionalization strategies with the eventual deprotection of the dithiolane to reveal the ketone, a vast and diverse chemical space can be accessed from one key building block.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 22068-57-1 | scbt.com |

| Molecular Formula | C₁₀H₁₂OS₂ | scbt.com |

| Molecular Weight | 212.33 g/mol | scbt.com |

Exploration of Bioactive Derivatives and Medicinal Chemistry Applications

Design and Synthesis of Derivatives of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol

The design of bioactive derivatives often begins with the core structure of this compound, a compound identified by its CAS number 22068-57-1. scbt.combldpharm.com The synthetic strategies for creating derivatives are diverse, often focusing on modifying the phenolic group or creating analogues with different substitution patterns on the dithiolane or phenyl rings.

A common synthetic approach for related compounds involves the reaction of a ketone with a dithiol. For instance, (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a key intermediate for biologically active dithiolane compounds, can be synthesized from cyclohexanone (B45756) and 2,3-dimercaptopropan-1-ol. researchgate.net A more general method for creating dithioesters involves the base-induced fragmentation of 2-aryl-1,3-dithiolanes. This process generates aryl-dithiocarboxylate anions that can be captured by various alkyl halides to produce a library of dithioester derivatives. nih.gov

In the context of creating specific bioactive agents, researchers have designed and synthesized series of derivatives to probe biological targets. For example, a series of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives were synthesized to identify novel tyrosinase inhibitors. Similarly, new analogues of lipoic acid containing 1,2-dithiolane (B1197483) moieties have been synthesized to evaluate their neuroprotective activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives based on the dithiolane scaffold, SAR studies have provided valuable insights for various biological targets.

Tyrosinase Inhibition: In a study of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives, the substitution on the phenyl ring was found to be critical for tyrosinase-inhibitory activity. The derivative featuring a 2,4-dihydroxyphenyl moiety (PDTM3) demonstrated the most potent inhibitory effects. Interestingly, some derivatives lacking a hydroxyl group also exhibited stronger inhibitory activity than the positive control, kojic acid, suggesting the 1,3-dithiolane (B1216140) ring itself is a useful scaffold for tyrosinase inhibition.

Cannabinoid Receptor Selectivity: In a series of 4-quinolone-3-carboxamides designed as cannabinoid-2 (CB2) receptor ligands, replacing the amide linker with different heterocyclic bioisosteres significantly impacted affinity and selectivity. nih.gov The introduction of a 1,2,3-triazole ring resulted in derivatives with the highest selectivity for the CB2 receptor over the CB1 receptor. nih.gov

Antioxidant Activity: For 3-dithiocarbamic flavanones, SAR studies revealed that 6,8-dihalogenated derivatives are more effective free radical scavengers than their 6-monohalogenated counterparts. mdpi.com The nature of the secondary amine in the dithiocarbamic substituent also influences antioxidant properties, with N-pyrrolidinyl and N-morpholinyl derivatives showing the highest activity. mdpi.com

Anti-inflammatory Activity: SAR studies of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which have analgesic and anti-inflammatory properties, showed that the activity is dependent on the mutual arrangement of the benzothiazine and pyridine (B92270) fragments. mdpi.com

Table 1: Summary of Structure-Activity Relationship (SAR) Findings

| Biological Target | Compound Series | Key Structural Features Influencing Activity | Reference |

|---|---|---|---|

| Tyrosinase | (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) | A 2,4-dihydroxyphenyl moiety enhances inhibitory activity significantly. The 1,3-dithiolane ring is a viable scaffold. | |

| Cannabinoid Receptor 2 (CB2) | 4-Quinolone-3-carboxamides | Bioisosteric replacement of the amide linker with a 1,2,3-triazole ring improves CB2 selectivity. | nih.gov |

| Antioxidant (Free Radical Scavenging) | 3-Dithiocarbamic flavanones | 6,8-dihalogenation is superior to 6-monohalogenation. N-pyrrolidinyl and N-morpholinyl dithiocarbamates show high activity. | mdpi.com |

| Anti-inflammatory | N-pyridyl-benzothiazine-carboxamides | The spatial arrangement of the benzothiazine and pyridine rings is critical for activity. | mdpi.com |

Mechanistic Insights into Biological Interactions

Understanding how these derivatives interact with biological systems at a molecular level is key to their development as therapeutic agents.

Tyrosinase: Derivatives of the dithiolane scaffold have shown promise as enzyme inhibitors. Kinetic studies revealed that the highly potent derivative PDTM3 acts as a competitive inhibitor of mushroom tyrosinase, indicating that it binds to the enzyme's active site. This mechanism is crucial for its effectiveness in inhibiting melanogenesis in B16F10 mouse-skin melanoma cells.

Cyclooxygenase-2 (COX-2): COX-2 is a major target for anti-inflammatory drugs, as selective inhibitors can reduce inflammation with fewer gastrointestinal side effects than nonselective NSAIDs. nih.gov While direct studies on this compound are limited, research on other heterocyclic compounds provides relevant insights. For example, derivatives of sclerotiorin (B1681566), indolizine, and imidazole (B134444) have been synthesized and shown to inhibit COX-2. nih.govnih.govresearchgate.net In one study, a sclerotiorin derivative displayed COX-2 inhibition comparable to the control drug indomethacin. nih.gov This suggests that heterocyclic scaffolds, potentially including dithiolanes, can be oriented within the COX-2 active site to exert inhibitory effects. nih.govnih.gov

Sigma and NMDA Receptors: A significant finding is the activity of novel dithiolane derivatives at sigma receptors (S1R and S2R), which are implicated in neurodegenerative disorders. nih.govacs.org Certain derivatives exhibit low nanomolar affinity for S1R. nih.govacs.org Their neuroprotective effect against rotenone-induced oxidative stress was confirmed to be mediated by S1R. nih.govacs.org Furthermore, these compounds were found to reduce N-Methyl-D-aspartate (NMDA)-evoked currents, suggesting they act as negative allosteric modulators of the NMDA receptor. nih.govacs.org

Cannabinoid Receptors: The 1,3-dithiolane scaffold has been incorporated into ligands for the cannabinoid CB1 receptor. nih.gov In a separate line of research, derivatives of 4-quinolone were developed as potent and selective ligands for the CB2 receptor, which is primarily expressed in immune cells. nih.gov

Melatonin (B1676174) Receptors: To probe the binding site of the melatonin receptor, a series of substituted phenylalkyl amides were prepared as melatonin analogues. nih.gov This research demonstrated that simple, modifiable phenylalkylamines can serve as a framework to study the structural requirements for receptor binding. nih.gov

Phenolic compounds are well-known antioxidants, primarily due to the ability of the phenolic hydroxyl group to donate a hydrogen atom to stabilize free radicals. mdpi.comnih.gov The resulting phenoxy radical is stabilized by resonance. mdpi.com The antioxidant capacity of derivatives is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov

Studies on various phenolic compounds confirm their antioxidant potential. mdpi.comnih.gov The number and position of hydroxyl groups on the aromatic ring influence the antioxidant activity. nih.gov While the parent compound this compound possesses a phenolic hydroxyl group poised for antioxidant action, its derivatives can be designed to enhance this property. For example, grafting phenolic acids onto other molecules has been shown to improve antioxidant capacity. nih.gov

Potential Therapeutic Areas for Related Compounds: Anti-inflammatory, Neuroprotective, Antibacterial, and Antitumor Agents

The diverse biological activities of dithiolane and phenol (B47542) derivatives translate into potential applications across several therapeutic areas.

Anti-inflammatory Agents: The anti-inflammatory potential of phenolic compounds is well-documented and often linked to their antioxidant activity and ability to inhibit pro-inflammatory enzymes like COX. nih.govnih.gov Derivatives of thiazolidine, a related sulfur-containing heterocycle, mediate anti-inflammatory effects by inhibiting NF-κB. Given the findings on COX-2 inhibition and the known properties of phenols, derivatives of this compound represent a promising avenue for the development of new anti-inflammatory drugs. nih.govnih.gov

Neuroprotective Agents: This is a particularly strong potential application. Dithiolane derivatives have been shown to protect neuronal cells from cytotoxic insults induced by agents like rotenone, oligomycin, and NMDA. nih.govacs.org This neuroprotection is achieved through a dual mechanism involving the modulation of sigma-1 (S1R) and NMDA receptors. nih.govacs.org The activation of S1R can trigger neuroprotective cellular responses, including improved calcium homeostasis and reduced oxidative stress. nih.govacs.org

Antibacterial Agents: Phenolic compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov For instance, allylated derivatives of the natural phenols thymol (B1683141) and carvacrol (B1668589) showed greater potency against S. epidermidis and P. aeruginosa than the parent compounds. nih.gov The antibacterial efficacy is often related to the molecule's lipophilicity and its ability to disrupt bacterial cell membrane integrity. frontiersin.orgnih.gov Synthesized thiophene-2-carboxamide analogues have also demonstrated promising activity against ESBL-producing E. coli. mdpi.com

Antitumor Agents: Several mechanisms underpin the potential antitumor activity of these derivatives. The enzyme thioredoxin reductase 1 (TrxR1), which is often overexpressed in cancer cells, is a promising target. mdpi.com While the 1,2-dithiolane moiety alone was found to be insufficient for potent TrxR1 inhibition, combining it with a Michael acceptor moiety resulted in compounds with high TrxR1 inhibition and promising cytotoxicity in various cancer cell lines. mdpi.comnih.gov Additionally, some natural products and their derivatives show antitumor activity by inducing apoptosis in tumor cells. mdpi.commdpi.com The dual inhibition of COX-2 and cancer cell proliferation by sclerotiorin derivatives highlights a multi-targeted approach to cancer therapy. nih.gov

Table 2: Potential Therapeutic Applications of Dithiolane and Phenol Derivatives

| Therapeutic Area | Underlying Mechanism/Target | Example Compound Class/Finding | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-2 Inhibition, Antioxidant Activity, NF-κB Inhibition | Sclerotiorin derivatives inhibit COX-2. Phenols act as antioxidants. Thiazolidines inhibit NF-κB. | nih.govnih.gov |

| Neuroprotective | Sigma-1 Receptor (S1R) Agonism, NMDA Receptor Modulation | Dithiolane derivatives protect neurons from toxicity by acting on S1R and NMDA receptors. | nih.govacs.org |

| Antibacterial | Cell Membrane Disruption | Allylated phenolic derivatives show enhanced potency against S. epidermidis and P. aeruginosa. | nih.gov |

| Antitumor | Thioredoxin Reductase 1 (TrxR1) Inhibition, Apoptosis Induction, COX-2 Inhibition | 1,2-dithiolane-Michael acceptor conjugates inhibit TrxR1. Sclerotiorin derivatives inhibit COX-2 and show cytotoxicity. | nih.govmdpi.comnih.gov |

Pharmacokinetic and Pharmacodynamic Considerations for Drug Candidate Development

The development of new therapeutic agents requires a thorough understanding of their pharmacokinetic and pharmacodynamic profiles. For derivatives of "this compound," these considerations are crucial in optimizing their potential as drug candidates. This section explores the key aspects of their absorption, distribution, metabolism, and excretion (ADME), as well as their mechanism of action and structure-activity relationships (SAR).

Pharmacodynamic Profile

The primary pharmacodynamic interest in derivatives of this scaffold has been in the realm of tyrosinase inhibition. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders. nih.govnih.gov

Research into structurally related (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives has provided valuable insights into the pharmacodynamics of this class of compounds. A study involving the synthesis and evaluation of seventeen PDTM derivatives against mushroom tyrosinase revealed that several of these compounds exhibited potent inhibitory activity, some even surpassing that of the well-known tyrosinase inhibitor, kojic acid. nih.govnih.govmdpi.com

One of the most potent compounds identified in this series was PDTM3, which has a 2,4-dihydroxyphenyl moiety. nih.govmdpi.com This derivative displayed a half-maximal inhibitory concentration (IC50) of 13.94 ± 1.76 μM, which is more potent than kojic acid (IC50 of 18.86 ± 2.14 μM). nih.govmdpi.com Interestingly, some derivatives lacking a hydroxyl group also demonstrated significant tyrosinase inhibition, suggesting that the 1,3-dithiolane ring itself could be a key pharmacophore for this activity. nih.govmdpi.com

Kinetic studies have shown that these compounds can act as competitive inhibitors of tyrosinase, indicating that they likely bind to the active site of the enzyme. nih.govnih.govmdpi.com This is a desirable mechanism of action as it directly competes with the natural substrate of the enzyme. Furthermore, cell-based assays using B16F10 melanoma cells confirmed that these derivatives can effectively inhibit cellular tyrosinase activity and reduce melanin production without significant cytotoxicity. nih.govnih.govmdpi.com

Table 1: Tyrosinase Inhibitory Activity of Selected (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) Derivatives

| Compound | Substituent on Phenyl Ring | Mushroom Tyrosinase IC50 (μM) |

| PDTM3 | 2,4-dihydroxy | 13.94 ± 1.76 |

| PDTM7 | 2-chloro | > Kojic Acid |

| PDTM8 | 3-chloro | > Kojic Acid |

| PDTM9 | 4-chloro | > Kojic Acid |

| PDTM13 | 4-methoxy | > Kojic Acid |

| Kojic Acid | (Positive Control) | 18.86 ± 2.14 |

Data sourced from studies on (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives, which are structurally related to this compound. nih.govmdpi.com

Pharmacokinetic Profile

The pharmacokinetic profile, encompassing ADME, is a critical determinant of a drug candidate's success. While specific in vivo pharmacokinetic data for "this compound" derivatives are not extensively published, general principles for phenolic compounds and molecules with similar structural features can provide important guidance.

Absorption: The oral bioavailability of phenolic compounds can be influenced by their physicochemical properties, such as lipophilicity and solubility. scienceopen.com The presence of the dithiolane ring in the derivatives of "this compound" is expected to increase lipophilicity, which could potentially enhance absorption across the gastrointestinal tract. However, extensive metabolism in the gut and liver can limit the systemic exposure of the parent compound. semanticscholar.org

Distribution: Once absorbed, the distribution of these compounds to target tissues will be influenced by factors such as plasma protein binding and tissue permeability. The lipophilic nature conferred by the dithiolane moiety might lead to wider distribution into tissues. For dermatological applications, such as the treatment of hyperpigmentation, achieving adequate concentration in the skin is a key objective.

Excretion: The metabolites of phenolic compounds are primarily excreted through the kidneys into the urine. cnr.itnih.gov The rate and extent of excretion will determine the compound's half-life and dosing frequency.

In silico ADME prediction tools and in vitro assays are valuable in the early stages of drug discovery to screen and prioritize candidates with favorable pharmacokinetic properties. nih.govcell4pharma.comrjptonline.org These methods can help in optimizing the chemical structure to improve metabolic stability, enhance permeability, and achieve a desirable pharmacokinetic profile.

Table 2: Key Pharmacokinetic Parameters for Consideration in Drug Candidate Development

| Parameter | Description | Importance in Drug Development |

| Absorption | ||

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the extent of drug absorption and influences the oral dose required. |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Related to the intensity of the pharmacological effect. |

| Tmax | The time at which the Cmax is observed. | Indicates the rate of drug absorption. |

| Distribution | ||

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

| Plasma Protein Binding (%) | The degree to which a drug attaches to proteins within the blood. | The unbound fraction is generally the pharmacologically active portion. |

| Metabolism | ||

| Metabolic Stability (t½) | The time it takes for 50% of the parent compound to be metabolized by liver microsomes or other metabolizing systems. | A key indicator of how quickly a drug is cleared from the body. |

| Major Metabolites | The primary products of drug metabolism. | Need to be identified and assessed for their own activity and potential toxicity. |

| Excretion | ||

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Determines the maintenance dose rate required to achieve a target steady-state concentration. |

| Elimination Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Influences the dosing interval. |

Applications in Materials Science and Other Chemical Fields

Integration into Polymer and Resin Synthesis

There is a lack of direct published research on the integration of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol into polymer and resin synthesis. However, the inherent reactivity of its functional groups suggests its potential as a monomer or a modifying agent in polymerization processes.

The phenolic hydroxyl group is a key reactive site that allows the molecule to participate in condensation polymerizations. Phenolic compounds are fundamental building blocks for phenol-formaldehyde (PF) resins, which are known for their thermal stability, chemical resistance, and adhesive properties. vulcanchem.com Theoretically, this compound could be incorporated into the backbone of such resins, potentially modifying their properties. The bulky dithiolane group could influence the cross-linking density and the resulting mechanical and thermal characteristics of the cured resin.

Furthermore, the dithiolane moiety itself can be a site for polymerization. Dithiolanes have been used to create dynamic and reversible crosslinks in polymer chains through disulfide exchange reactions. nih.gov This property is valuable for developing self-healing or recyclable polymer networks. For instance, multifunctional dithiolane monomers have been developed for light-driven additive manufacturing, creating covalent adaptable networks. rsc.org The presence of the dithiolane ring in this compound could therefore be exploited to introduce such dynamic properties into polymers.

Table 1: Potential Roles of this compound in Polymer Synthesis

| Potential Role | Relevant Functional Group | Potential Outcome |

|---|---|---|

| Monomer in Condensation Polymerization | Phenolic Hydroxyl | Formation of modified phenolic resins with potentially altered mechanical and thermal properties. |

| Cross-linking Agent | Dithiolane Ring | Introduction of dynamic, reversible disulfide bonds, leading to self-healing or recyclable polymers. nih.gov |